Target Engagement Profiling: Selective Affinity for ATAD2 Over BRD4 and BRD3
In a chemoproteomic profiling study conducted in human HUT78 cells, 3-bromo-N,2-dimethylbenzamide demonstrated a binding affinity (Kd) of 158 nM for the ATAD2 bromodomain. This represents a >10-fold selectivity window over its affinity for the BRD4 bromodomain (Kd = 1,590 nM) and a >12-fold selectivity over BRD3 (Kd = 2,000 nM) in the same cellular context [1]. This differential engagement profile is significant because many pan-bromodomain inhibitors exhibit comparable potencies across the BET family (BRD2/3/4), limiting their utility as chemical probes. The target compound's preferential binding to ATAD2, a cancer-associated epigenetic reader, over other bromodomains provides a quantifiable basis for its selection in pathway deconvolution studies.
| Evidence Dimension | Binding affinity (Kd) to bromodomain proteins |
|---|---|
| Target Compound Data | ATAD2: 158 nM; BRD4: 1,590 nM; BRD3: 2,000 nM |
| Comparator Or Baseline | Comparator: BRD4 (Kd = 1,590 nM) and BRD3 (Kd = 2,000 nM) from same study |
| Quantified Difference | 10.1-fold selectivity for ATAD2 over BRD4; 12.7-fold over BRD3 |
| Conditions | Human HUT78 cells, 45 min incubation, mass spectrometry-based bromosphere chemoproteomic assay |
Why This Matters
This selectivity profile justifies procurement for projects focused on ATAD2 without confounding effects from BET bromodomains, avoiding the use of less discriminatory pan-inhibitors.
- [1] BindingDB. (n.d.). BDBM50098250 (CHEMBL3590389). Binding Affinity Data for ATAD2, BRD4, and BRD3. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50098250 View Source
